chemical structure and properties of 5-amino-N,N,3-trimethyl-1H-pyrazole-4-carboxamide
chemical structure and properties of 5-amino-N,N,3-trimethyl-1H-pyrazole-4-carboxamide
This guide provides a comprehensive technical analysis of 5-amino-N,N,3-trimethyl-1H-pyrazole-4-carboxamide , a versatile heterocyclic scaffold critical in the synthesis of pyrazolo[1,5-a]pyrimidines and kinase inhibitors.
Executive Summary
5-amino-N,N,3-trimethyl-1H-pyrazole-4-carboxamide (hereafter referred to as ATPC ) is a functionalized pyrazole intermediate used primarily in medicinal chemistry. It serves as a "privileged scaffold" for designing ATP-competitive kinase inhibitors (e.g., FGFR, JAK, CDK) and as a precursor for fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines (e.g., Zaleplon analogues). Its unique substitution pattern—combining a hydrogen-bond donor (5-amino) and acceptor (4-carboxamide) with a lipophilic core—makes it ideal for fragment-based drug discovery (FBDD).
Chemical Identity & Structural Analysis[1][2][3][4]
Nomenclature and Identifiers[2][3]
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IUPAC Name: 5-amino-N,N,3-trimethyl-1H-pyrazole-4-carboxamide
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Molecular Formula: C₇H₁₂N₄O
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Molecular Weight: 168.20 g/mol
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SMILES: CN(C)C(=O)C1=C(N)NN=C1C (Tautomer A)
Structural Features
The molecule features a penta-substituted pyrazole ring. The N,N-dimethylcarboxamide moiety at position 4 distinguishes it from common primary amides, improving solubility and altering the hydrogen-bond acceptor profile.
Tautomerism: In solution, ATPC exists in equilibrium between the 1H- and 2H-tautomers. However, the 1H-form is generally favored in polar solvents due to stabilization of the 5-amino group.
| Feature | Functionality in Drug Design |
| 5-Amino Group | Primary H-bond donor; key interaction point for kinase hinge binding (e.g., Glu/Leu residues). |
| 4-Carboxamide (N,N-dimethyl) | H-bond acceptor; the dimethyl group modulates metabolic stability and lipophilicity. |
| 3-Methyl Group | Hydrophobic contact; fills small hydrophobic pockets (e.g., gatekeeper regions). |
| Pyrazole NH | Amphoteric center; allows for further functionalization or salt formation. |
Physicochemical Profiling
Understanding the physicochemical properties is crucial for formulation and assay development.
| Property | Value (Predicted/Exp) | Significance |
| LogP | 0.45 ± 0.2 | Moderate hydrophilicity; suitable for oral bioavailability (Ro5 compliant). |
| pKa (Acid) | ~12.5 (Pyrazole NH) | Weakly acidic; stable in physiological pH. |
| pKa (Base) | ~3.5 (Amino group) | Weakly basic; can form salts with strong acids (e.g., HCl, H₂SO₄). |
| Solubility | High in DMSO, MeOH; Moderate in Water | N,N-dimethyl substitution improves organic solubility compared to primary amides. |
| TPSA | 80.4 Ų | Good membrane permeability prediction (<140 Ų). |
Synthetic Pathways & Manufacturing
The synthesis of ATPC relies on the cyclocondensation of hydrazine with a suitably functionalized enaminone or
Retrosynthetic Analysis
The most efficient route disconnects the pyrazole ring at the N1-C5 and C3-C4 bonds, tracing back to hydrazine and a 2-cyano-3-oxobutanamide derivative.
Caption: Retrosynthetic disconnection showing the convergent assembly of the pyrazole core.
Detailed Experimental Protocol (Method A: One-Pot Cyclization)
This protocol describes the synthesis starting from N,N-dimethyl-2-cyanoacetamide.
Reagents:
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N,N-dimethyl-2-cyanoacetamide (1.0 eq)
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Triethyl orthoacetate (1.2 eq) [Alternative to acylation]
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Hydrazine hydrate (1.5 eq)
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Ethanol (Solvent)[4]
Step-by-Step Workflow:
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Activation: Dissolve N,N-dimethyl-2-cyanoacetamide (10 mmol) in acetic anhydride (5 mL). Heat at 80°C for 2 hours to generate the in situ 2-acetyl-2-cyano-N,N-dimethylacetamide intermediate.
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Evaporation: Remove excess acetic anhydride under reduced pressure to obtain the crude intermediate (oily residue).
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Cyclization: Redissolve the residue in Ethanol (20 mL).
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Addition: Add Hydrazine hydrate (15 mmol) dropwise at 0°C. Caution: Exothermic reaction.
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Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (EtOAc:MeOH 9:1).
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Isolation: Cool to room temperature. The product often precipitates. If not, concentrate the solvent to 50% volume and cool to 4°C.
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Purification: Filter the solid and wash with cold ethanol/ether. Recrystallize from Ethanol/Water if necessary.
Yield: Typically 65–75%. Appearance: Off-white to pale yellow crystalline solid.
Analytical Characterization
To ensure scientific integrity, the identity of ATPC must be validated using the following orthogonal methods.
HPLC Method (Purity)
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Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: Acetonitrile.
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Gradient: 5% B to 95% B over 10 minutes.
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Detection: UV at 254 nm (aromatic) and 220 nm (amide).
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Retention Time: Predicted ~3.5 min (relatively polar).
NMR Interpretation (DMSO-d₆)
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¹H NMR (400 MHz):
- 12.0 ppm (s, 1H, NH pyrazole, broad, exchangeable).
- 6.1 ppm (s, 2H, NH₂ amino, broad).
- 2.9 ppm (s, 6H, N(CH₃ )₂). Note: May appear as two singlets if rotation is restricted.
- 2.3 ppm (s, 3H, Ar-CH₃ ).
Mass Spectrometry (ESI-MS)
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Mode: Positive Ion (+).
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M+H Peak: m/z 169.2.
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Fragmentation: Loss of -NMe₂ (44 Da) or -CONHMe₂ is common in MS/MS.
Applications in Drug Discovery[5][8][9]
ATPC is a critical building block for "Fragment-Based Drug Discovery" (FBDD) and scaffold hopping.
Kinase Inhibitor Scaffold
The 5-amino-pyrazole motif mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases.
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Mechanism: The 5-amino group acts as a donor to the hinge carbonyl, while the pyrazole N2 acts as an acceptor to the hinge NH.
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Target Classes: FGFR (Fibroblast Growth Factor Receptor), JAK (Janus Kinase), and Aurora Kinases.
Synthesis of Pyrazolo[1,5-a]pyrimidines
Condensation of ATPC with 1,3-dielectrophiles (e.g., acetylacetone or malonaldehyde) yields bicyclic systems.
Caption: Conversion of ATPC into bicyclic kinase inhibitor cores.
Safety & Handling (MSDS Highlights)
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Signal Word: Warning.
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Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amino group.
References
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PubChem. Compound Summary: 5-amino-1H-pyrazole-4-carboxamide derivatives.[5] National Library of Medicine. [Link]
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Al-Qalaf, F. et al. (2009). "Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines." Molecules, 14(1), 78-88. [Link]
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Foloppe, N. et al. (2006). "Structure-based design of novel pyrazole-based inhibitors of protein kinase B/Akt." Journal of Medicinal Chemistry. [Link]
Sources
- 1. ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate | C7H11N3O2 | CID 683559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 4. mdpi.com [mdpi.com]
- 5. PubChemLite - 5-amino-3-methyl-1h-pyrazole-4-carboxamide (C5H8N4O) [pubchemlite.lcsb.uni.lu]
